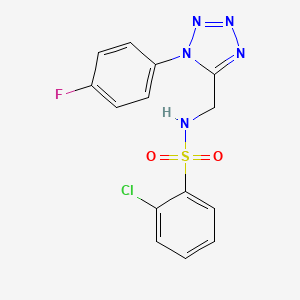

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O2S/c15-12-3-1-2-4-13(12)24(22,23)17-9-14-18-19-20-21(14)11-7-5-10(16)6-8-11/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLFVJQRPZGHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 1-(4-fluorophenyl)-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

化学反应分析

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols, which include similar structural features to 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their efficacy against various cancer cell lines. One such compound demonstrated significant potency against SGC-7901, A549, and HeLa cell lines by inhibiting tubulin polymerization and disrupting microtubule organization in cancer cells .

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents, such as chloro and fluoro groups on the phenyl ring, is crucial for enhancing anticancer activity. Compounds with these modifications exhibited improved selectivity and potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound's sulfonamide group contributes to its antimicrobial properties. Research has shown that derivatives of benzenesulfonamide exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have been tested for their effectiveness against human lung adenocarcinoma cells and other pathogenic strains. The presence of a methoxy group or halogen substituents has been linked to enhanced antimicrobial efficacy .

Microtubule Destabilization

The role of tetrazole-containing compounds as microtubule destabilizers is an emerging area of interest. The introduction of the tetrazole moiety into drug design has led to the development of novel agents that target tubulin, a key protein in cell division. Compounds similar to this compound have been shown to arrest cancer cells in the G2/M phase of the cell cycle, effectively inhibiting tumor growth .

Summary of Findings

| Application | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth through tubulin destabilization | Significant potency against various cancer cell lines (e.g., SGC-7901, A549) |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Enhanced efficacy linked to specific substituents (e.g., methoxy, halogens) |

| Microtubule Destabilization | Disruption of microtubule organization leading to cell cycle arrest | Induces G2/M phase arrest in cancer cells |

作用机制

The mechanism of action of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, affecting their function. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

相似化合物的比较

Table 1: Structural Comparison of Sulfonamide-Tetrazole Derivatives

Key Observations :

- Complexity : Piperazine-containing analogs (e.g., 6i, 6l ) exhibit higher molecular weights and additional hydrogen-bonding sites, which may improve receptor interaction but reduce solubility.

Physicochemical and Pharmacological Properties

Key Findings :

- Melting Points : Piperazine-linked sulfonamides (6h–6l) exhibit wide melting ranges (132–230°C), suggesting variable crystallinity influenced by substituent bulk .

- Solubility : The target compound’s chloro and fluorophenyl groups likely confer moderate lipophilicity (logP ~3.5), balancing membrane permeability and aqueous solubility.

- Bioactivity : While direct data for the target compound is lacking, sulfonamide-tetrazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents due to their dual hydrogen-bonding and aromatic stacking capabilities .

生物活性

2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure, featuring a chloro group, a tetrazole ring, and a benzenesulfonamide moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.73 g/mol. The compound's structure includes:

| Component | Description |

|---|---|

| Chloro group | Enhances lipophilicity and biological activity |

| Tetrazole ring | Involved in various biological interactions |

| Benzenesulfonamide | Known for its pharmacological properties |

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The presence of the tetrazole moiety may facilitate binding to biological targets, potentially affecting cellular pathways related to cancer and inflammation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, studies have shown that tetrazole-containing compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The IC50 values for related compounds have been reported as low as 1.30 µM, suggesting high potency against solid tumors .

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, it could target histone deacetylases (HDACs), which play a crucial role in tumor growth regulation. In vitro studies have demonstrated that related compounds can enhance the anticancer activity of established chemotherapeutics like taxol and camptothecin .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- In Vitro Studies : A study on a related tetrazole derivative showed significant inhibition of the G2/M phase in cancer cell lines, leading to increased apoptosis through modulation of Bcl-2 and Bax expression .

- Xenograft Models : In vivo studies using xenograft models demonstrated that related compounds could significantly inhibit tumor growth compared to standard treatments .

- Combination Therapy : Research has indicated that combining tetrazole-based compounds with existing therapies can enhance overall efficacy against resistant cancer types .

Comparative Analysis

A comparative analysis with similar compounds reveals unique features and potential advantages:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 1.30 | Antitumor activity |

| Compound B | 4.22 | COX-2 inhibition |

| 2-chloro-N... | TBD | Potential HDAC inhibitor |

常见问题

Basic Research Questions

Q. What are the key structural features of 2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how do they influence its reactivity?

- The compound contains three critical moieties:

Chlorobenzenesulfonamide : Enhances electrophilicity and potential enzyme inhibition via sulfonamide’s hydrogen-bonding capacity .

Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity to biological targets .

4-Fluorophenyl group : Introduces electron-withdrawing effects, modulating electronic distribution and solubility .

- Methodological Insight : X-ray crystallography (e.g., as in related tetrazole-sulfonamide structures) can resolve torsional angles and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for stability .

Q. What synthetic routes are reported for structurally analogous sulfonamide-tetrazole hybrids?

- Multi-step protocols are common:

Tetrazole formation : Cycloaddition of nitriles with sodium azide in the presence of a zinc catalyst .

Sulfonamide coupling : Reacting tetrazole-methylamine intermediates with chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) .

- Key Challenge : Optimize reaction time and temperature to avoid side products (e.g., over-sulfonation). Monitor purity via HPLC or NMR .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Screening Workflow :

Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric assays .

Antimicrobial activity : Use microdilution assays (MIC) against Gram-positive/negative strains, noting the fluorophenyl group’s role in membrane penetration .

- Data Interpretation : Compare IC₅₀/MIC values with structurally related compounds (e.g., pyrazole-sulfonamides) to identify activity trends .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

- Approaches :

Docking simulations : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on tetrazole’s role in π-π stacking .

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- Validation : Cross-check computational predictions with experimental IC₅₀ values and crystallographic data (e.g., Protein Data Bank entry 6FJ) .

Q. What strategies resolve contradictions in biological data between this compound and its analogs?

- Case Study : If antibacterial activity varies between tetrazole-sulfonamides and pyrazole-sulfonamides:

Substituent analysis : Compare logP and polar surface area to assess membrane permeability differences .

Target profiling : Use proteomic assays to identify off-target interactions (e.g., kinase inhibition) .

- Experimental Design : Employ isosteric replacement (e.g., tetrazole vs. carboxylate) in controlled SAR studies .

Q. How can crystallography and spectroscopy address stability issues in formulation studies?

- Crystallography : Resolve polymorphic forms (e.g., zigzag chains vs. helical packing) affecting solubility .

- Spectroscopy :

- Raman/FTIR : Track degradation products (e.g., sulfonic acid formation) under accelerated stability conditions .

- NMR : Monitor hydrolytic cleavage of the sulfonamide bond in aqueous buffers .

Q. What advanced methodologies improve yield in large-scale synthesis?

- Process Optimization :

Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., tetrazole cyclization) .

Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling of fluorophenyl intermediates .

- Quality Control : Use LC-MS to detect trace impurities (e.g., des-chloro byproducts) .

Methodological Resources

- Synthesis Protocols : Refer to pyridine-mediated sulfonylation in dry conditions for high yields .

- Data Repositories : Cross-validate crystallographic data with the Cambridge Structural Database (CSD) .

- Computational Tools : Utilize Gaussian 16 for DFT calculations on tetrazole’s tautomeric stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。